sodium 2-(3-hydroxyazetidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(3-hydroxyazetidin-1-yl)acetate is a unique chemical compound with a molecular weight of 153.1 g/mol and a purity of at least 95% . This compound is notable for its azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom. Azetidine derivatives are known for their diverse biological activities and are used in various natural and synthetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(3-hydroxyazetidin-1-yl)acetate involves several steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by an aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Another method involves the use of microwave-assisted protocols, which offer advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to conventional synthetic methodologies .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(3-hydroxyazetidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
Sodium 2-(3-hydroxyazetidin-1-yl)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of sodium 2-(3-hydroxyazetidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The azetidine ring in the compound is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Sodium 2-(3-hydroxyazetidin-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-[3-(3-hydroxyazetidin-1-yl)oxetan-3-yl]acetate: This compound contains both azetidine and oxetane rings and is used in similar applications.
Methyl 2-(oxetan-3-ylidene)acetate: Another compound with an oxetane ring, used in the synthesis of heterocyclic amino acid derivatives.
The uniqueness of this compound lies in its specific structure and the presence of the azetidine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
sodium;2-(3-hydroxyazetidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.Na/c7-4-1-6(2-4)3-5(8)9;/h4,7H,1-3H2,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALVVYHCTSNXBF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)[O-])O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.